![molecular formula C8H15NO2 B8060659 (R)-2-Amino-4-cyclobutylbutanoic acid](/img/structure/B8060659.png)
(R)-2-Amino-4-cyclobutylbutanoic acid
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Overview
Description
“®-2-Amino-4-cyclobutylbutanoic acid” is a type of α-amino acid, which is a building block of proteins. The “R” in its name refers to the absolute configuration of the chiral center, indicating the spatial arrangement of the atoms . The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclobutyl group, a ring structure with four carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered cyclobutyl ring attached to a butanoic acid backbone with an amino group at the second carbon . The exact 3D structure would depend on the spatial arrangement of these groups, as indicated by the “R” configuration .
Chemical Reactions Analysis
As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. It could engage in acid-base reactions, amide bond formation (like in peptide synthesis), and possibly reactions specific to the cyclobutyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amino acid, it would likely be solid at room temperature, soluble in water, and exhibit zwitterionic behavior (having both positive and negative charges) in solution .
Mechanism of Action
The mechanism of action of an amino acid in a biological context depends on its role in the body. Amino acids can serve as neurotransmitters, precursors to other molecules, or building blocks of proteins . Without more specific information, it’s difficult to predict the exact mechanism of action for this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-4-cyclobutylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESYJFOPIMOGO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-4-cyclobutylbutanoic acid |
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